molecular formula C39H51N3 B1679241 RE 1492 CAS No. 112169-14-9

RE 1492

Cat. No.: B1679241
CAS No.: 112169-14-9
M. Wt: 561.8 g/mol
InChI Key: RPSXXPUMOFOJAV-UHFFFAOYSA-N
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Description

N,N’,N’'-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine is an organic compound with the molecular formula C39H51N3 and a molecular weight of 561.8 g/mol . This compound is characterized by its three 4-phenylbutyl groups attached to a benzene-1,3,5-trimethanamine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’'-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine typically involves a Friedel–Crafts polymerization reaction. This reaction is carried out between 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine . The reaction conditions often include the use of a catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2). The reaction is usually conducted at low temperatures to control the rate of polymerization and ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N,N’,N’'-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’'-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the phenylbutyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like halides (Cl-, Br-) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N’,N’'-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’,N’'-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine involves its interaction with molecular targets through hydrogen bonding and charge-transfer interactions . These interactions facilitate the compound’s binding to specific sites, leading to its desired effects. The pathways involved may include signal transduction and molecular recognition processes.

Comparison with Similar Compounds

N,N’,N’'-Tris(4-phenylbutyl)benzene-1,3,5-trimethanamine can be compared with other similar compounds such as:

Properties

CAS No.

112169-14-9

Molecular Formula

C39H51N3

Molecular Weight

561.8 g/mol

IUPAC Name

N-[[3,5-bis[(4-phenylbutylamino)methyl]phenyl]methyl]-4-phenylbutan-1-amine

InChI

InChI=1S/C39H51N3/c1-4-16-34(17-5-1)22-10-13-25-40-31-37-28-38(32-41-26-14-11-23-35-18-6-2-7-19-35)30-39(29-37)33-42-27-15-12-24-36-20-8-3-9-21-36/h1-9,16-21,28-30,40-42H,10-15,22-27,31-33H2

InChI Key

RPSXXPUMOFOJAV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCNCC2=CC(=CC(=C2)CNCCCCC3=CC=CC=C3)CNCCCCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CCCCNCC2=CC(=CC(=C2)CNCCCCC3=CC=CC=C3)CNCCCCC4=CC=CC=C4

Appearance

Solid powder

112169-14-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N,N',N''-tris(4-phenylbutyl)benzene-1,3,5-trimethanamine
RE 1492
RE-1492

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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